5-Amino-2-(trifluoromethyl)isonicotinonitrile
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Overview
Description
5-Amino-2-(trifluoromethyl)isonicotinonitrile: is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and an isonicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)isonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)isonicotinonitrile with ammonia or an amine source to introduce the amino group. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Amino-2-(trifluoromethyl)isonicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable starting point for drug design.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The nitrile group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)benzonitrile
- 5-Amino-2-(trifluoromethyl)thiophene
Comparison: Compared to similar compounds, 5-Amino-2-(trifluoromethyl)isonicotinonitrile is unique due to its isonicotinonitrile structure, which provides distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4(2-11)5(12)3-13-6/h1,3H,12H2 |
InChI Key |
YZKOSBJFRHDTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)C#N |
Origin of Product |
United States |
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